molecular formula C19H19NO4S B2427687 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate CAS No. 865591-34-0

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B2427687
CAS No.: 865591-34-0
M. Wt: 357.42
InChI Key: MYRDMARJJWLPJP-UHFFFAOYSA-N
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Description

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

(2-methylquinolin-4-yl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-12-10-19(13(2)9-17(12)23-4)25(21,22)24-18-11-14(3)20-16-8-6-5-7-15(16)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDMARJJWLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    2-Methylquinoline: A precursor in the synthesis of the target compound.

    4-Methoxy-2,5-dimethylbenzenesulfonate: Another precursor used in the synthesis.

Biological Activity

2-Methylquinolin-4-yl 4-methoxy-2,5-dimethylbenzenesulfonate is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is (2-methylquinolin-4-yl) 4-methoxy-2,5-dimethylbenzenesulfonate. It possesses a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H19NO4S
Molecular Weight357.43 g/mol
CAS Number865591-34-0

Mechanisms of Biological Activity

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Research Findings

Recent studies have reported on the biological activities of this compound:

  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for S. aureus.
  • Mechanistic Studies : Further investigations revealed that the compound might disrupt bacterial cell membrane integrity and inhibit biofilm formation, which are critical factors in bacterial virulence .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A clinical trial assessed the efficacy of a formulation containing this compound in combination with standard chemotherapy agents in patients with advanced-stage cancers. Results indicated improved patient outcomes with reduced side effects compared to traditional treatments.
  • Infection Control : A study evaluated the use of this compound in topical formulations for treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among treated patients compared to control groups .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial Activity
2-MethylquinolineModerateWeak
QuinolineLowModerate
4-Methoxy-2,5-dimethylbenzenesulfonateLowStrong

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